N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
The compound N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a derivative of benzamide with a thiadiazole scaffold and a naphthalene moiety. These structural components are known to contribute to significant biological properties, which makes the compound of interest for pharmacological studies.
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted, solvent-free methods, which are efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, which could suggest a similar synthetic approach for the compound .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the substitution pattern on the thiadiazole and benzamide moieties .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including acylation and colorimetric sensing of anions. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through direct acylation reactions have shown colorimetric sensing capabilities for fluoride anions . This indicates that the compound of interest may also have potential applications in chemical sensing.
Physical and Chemical Properties Analysis
The physical properties such as melting point and enthalpy of fusion can be determined using techniques like DSC, while thermal stability and decomposition can be studied using TG techniques. For example, a related compound with a thiazolylazo group was analyzed to determine its melting point, enthalpy of fusion, and thermal stability . The chemical properties, such as pKa values, can be determined using spectroscopic methods in different solvent mixtures, which is essential for understanding the compound's behavior in biological systems .
properties
IUPAC Name |
N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3OS2/c22-21(23,24)17-11-4-3-10-16(17)18(28)25-19-26-27-20(30-19)29-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRQPXSDXDMDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((naphthalen-1-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
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